molecular formula C17H12BrN5S B2537111 6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-10-2

6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2537111
CAS No.: 868969-10-2
M. Wt: 398.28
InChI Key: ILQMHDVSDVLRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a specialized chemical reagent designed for investigative applications in medicinal chemistry and drug discovery. This compound integrates two privileged pharmacophores in a single molecular architecture: the [1,2,4]triazolo[4,3-b]pyridazine scaffold and a bromobenzylthio ether moiety. The triazolopyridazine core is a heterocyclic system of high interest, recognized for its potential in the development of antitubulin agents that bind to the colchicine site, thereby disrupting microtubule dynamics and exhibiting antiproliferative effects in cancer cell lines . Furthermore, the strategic incorporation of a (benzylthio) side chain, particularly one featuring a halogen substituent, is a common structure in compounds evaluated for their antifungal properties, suggesting a potential avenue for antimicrobial research . The presence of the pyridinyl group further enhances the molecule's ability to engage in key hydrogen bonding interactions with biological targets, a feature often leveraged in the design of enzyme inhibitors . Researchers may employ this compound as a key intermediate or a novel chemical entity in projects aimed at targeting infectious diseases or oncology, as well as in broader structure-activity relationship (SAR) studies to optimize the properties of triazole-based bioactive molecules . Its complex structure makes it a valuable candidate for high-throughput screening and mechanistic studies in chemical biology.

Properties

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-16-8-7-15-20-21-17(23(15)22-16)13-2-1-9-19-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQMHDVSDVLRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule with potential biological activities. Its structure includes a triazolo-pyridazine framework that has been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide
  • Molecular Formula : C22H20BrN5OS
  • Molecular Weight : 482.4 g/mol
  • CAS Number : 955531-09-6

The compound features a bromobenzyl group and a thioether linkage, which may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The following mechanisms have been suggested:

  • Tubulin Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that compounds with similar structures can significantly disrupt microtubule dynamics, leading to G2/M phase arrest in cancer cell lines such as A549 and HT-1080 .
  • Receptor Interaction : The compound may interact with multiple receptors due to its structural diversity, potentially affecting various biochemical pathways.

Biological Activity and Pharmacological Effects

Research has demonstrated that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit a range of biological activities:

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of related compounds against several cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA5490.008
SGC-79010.014
HT-10800.012

These values indicate potent antiproliferative activity comparable to known chemotherapeutics like combretastatin A-4 (CA-4) .

Mechanistic Studies

  • Tubulin Polymerization Assays : Compounds similar to the one have been shown to effectively inhibit tubulin polymerization, which is critical for maintaining microtubule integrity during mitosis.
  • Immunostaining Assays : These assays revealed significant disruption of microtubule dynamics upon treatment with these compounds, further supporting their role as microtubule-targeting agents .

Case Studies

Several studies have focused on the synthesis and evaluation of triazolo-pyridazines:

  • Synthesis and Evaluation : A study synthesized a series of triazolo-pyridazines and evaluated their antiproliferative activity against various cancer cell lines. The most active compound exhibited IC50 values in the low micromolar range across multiple cell lines.
  • Molecular Modeling : In silico studies suggest that these compounds can effectively bind to the colchicine site on microtubules, which is crucial for their anticancer activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo-pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell division. The compound 4q , a close analogue, demonstrated potent activity against gastric adenocarcinoma SGC-7901 and lung adenocarcinoma A549 cells with IC₅₀ values as low as 0.008 μM .

Case Study 1: Antiproliferative Activity

A study synthesized a series of triazolo-pyridazines and evaluated their antiproliferative activity against several human cancer cell lines. The results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced potency compared to others. The structure-activity relationship (SAR) analysis highlighted the importance of the bromobenzyl thio group in improving biological activity against cancer cells .

CompoundCell LineIC₅₀ (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

Case Study 2: Inhibition of Tubulin Polymerization

In a separate investigation, compounds structurally similar to 6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine were tested for their ability to inhibit tubulin polymerization. Results showed that certain derivatives significantly disrupted microtubule formation, leading to enhanced cytotoxicity in cancer models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Structure-Activity Relationships (SAR)

Substituent Effects on PDE4 Inhibition :

  • Compound 18 () demonstrates high PDE4A potency (IC₅₀ = 2.1 nM) due to its catechol diether moiety and methoxy groups, which enhance hydrogen bonding and hydrophobic interactions. In contrast, the 4-bromobenzylthio group in the target compound may favor interactions with cysteine residues or hydrophobic pockets in PDE4 isoforms .
  • Replacement of the thioether with ethers (e.g., methoxy) or amines (e.g., pyrrolidinyl) alters selectivity. For instance, 6-pyrrolidinyl derivatives show reduced potency in kinase assays but improved metabolic stability .

Antimicrobial Activity :

  • 3,6-Diaryl triazolopyridazines () exhibit mild to potent antifungal activity against Candida albicans, with electron-withdrawing groups (e.g., nitro) enhancing efficacy. The 4-bromobenzylthio substituent, being electron-withdrawing, may similarly improve antimicrobial properties .

Kinase Inhibition :

  • Vebreltinib () highlights the role of bulky substituents (e.g., cyclopropyl-pyrazole) in targeting tyrosine kinases like c-Met. The pyridin-3-yl group in the target compound could mimic adenine-binding motifs in kinase active sites .

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the [1,2,4]triazolo[4,3-b]pyridazine core?

Answer:
The [1,2,4]triazolo[4,3-b]pyridazine core is synthesized via cyclization and substitution reactions:

  • Step 1: React 6-chloro precursors (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) with hydrazine hydrate in ethanol under reflux to form hydrazinyl intermediates .
  • Step 2: Introduce thioether groups (e.g., 4-bromobenzylthio) via nucleophilic substitution. For example, treat intermediates with 4-bromobenzyl mercaptan in the presence of a base (e.g., NaH) .
  • Step 3: Functionalize the 3-position with pyridin-3-yl groups using Suzuki-Miyaura cross-coupling or direct alkylation .

Basic: What analytical techniques are critical for characterizing this compound and verifying purity?

Answer:
Key techniques include:

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions and structural integrity. For example, the pyridinyl proton signals appear as distinct doublets in aromatic regions .
  • HPLC: Purity assessment (>98% for research use) with C18 columns and UV detection at 254 nm .
  • Mass Spectrometry: HRMS (e.g., ESI-TOF) validates molecular weight (calculated for C₁₈H₁₂BrN₅S: 430.99 g/mol) .
  • Elemental Analysis: Ensures stoichiometric ratios of C, H, N, and S .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:
SAR strategies for PDE4 inhibition or GABAA receptor modulation involve:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) at the 6-position enhance PDE4A binding affinity. For example, compound 18 (a triazolopyridazine derivative) showed IC₅₀ = 2.3 nM against PDE4A due to optimized substituents .
  • Core Modifications: Pyridazine cores improve selectivity over thiadiazine analogs. Docking studies reveal hydrogen bonding with PDE4A’s Gln369 and hydrophobic interactions with Phe372 .
  • Thioether Linkages: Bulky groups (e.g., 4-bromobenzyl) enhance membrane permeability and target engagement .

Advanced: How is isoform selectivity evaluated across PDE4 subfamilies (PDE4A-D)?

Answer:
Selectivity is assessed via:

  • Enzyme Panels: Test inhibition against 21 PDE isoforms. Compound 18 exhibited >100-fold selectivity for PDE4A over PDE1C (IC₅₀ >10,000 nM) .
  • Cell-Based Assays: Measure cAMP accumulation in HEK293T cells transfected with PDE4A-D. Dose-response curves (e.g., EC₅₀ for cAMP modulation) differentiate isoform effects .
  • Kinetic Analysis: Determine Ki values using recombinant PDE4 proteins and [³H]cAMP. Competitive inhibition patterns reveal isoform-specific binding .

Advanced: What preclinical models validate therapeutic potential in neurological disorders?

Answer:

  • In Vitro Binding: Competitive assays with [³H]diazepam show α2/3-subtype selectivity (e.g., TPA023, a triazolopyridazine, binds GABAA α2/3 with Ki = 0.6 nM vs. α1 Ki = 230 nM) .
  • Rodent Models:
    • Conflict Tests: Anxiolytic activity in thirsty rat models (e.g., 50% conflict suppression at 1 mg/kg) .
    • Stress-Induced Hyperthermia (SIH): Dose-dependent reduction in hyperthermia indicates anxiolysis .
  • Primate Studies: Non-human primates show reduced anxiety-like behaviors without sedation at 3 mg/kg .

Advanced: How do computational methods predict binding modes?

Answer:

  • Molecular Docking: AutoDock Vina simulates ligand placement in PDE4A (PDB: 1F0J). The triazolopyridazine core aligns with the catalytic pocket, while the 4-bromobenzylthio group occupies a hydrophobic subpocket .
  • MD Simulations: 100-ns trajectories in explicit solvent assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable poses .
  • Free Energy Calculations: MM-GBSA estimates ΔGbind for substituent optimization (e.g., methoxy groups improve binding by -2.3 kcal/mol) .

Basic: What safety precautions are necessary during handling?

Answer:

  • PPE: Nitrile gloves, lab coats, and chemical goggles .
  • Ventilation: Use fume hoods for synthesis steps to avoid inhalation .
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .
  • Storage: Airtight containers under N₂ at 2-8°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.